molecular formula C7H10O3 B048239 Methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate CAS No. 119245-13-5

Methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate

Cat. No.: B048239
CAS No.: 119245-13-5
M. Wt: 142.15 g/mol
InChI Key: SZAQFDMOPZOEBX-UHFFFAOYSA-N
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Description

Methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound featuring a strained cyclopropane ring fused to a tetrahydrofuran-like oxygen-containing ring. The structure comprises a six-membered bicyclo[3.1.0]hexane scaffold with an oxygen atom at position 6 and a methyl ester group at position 1.

Key structural attributes include:

  • Ring strain: The bicyclo[3.1.0] system introduces significant strain, enhancing reactivity in ring-opening or functionalization reactions.
  • Stereochemical complexity: The spatial arrangement of substituents (e.g., ester group, oxygen) impacts physicochemical properties and biological activity.

Properties

IUPAC Name

methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-9-6(8)7-4-2-3-5(7)10-7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAQFDMOPZOEBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCC1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60558794
Record name Methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119245-13-5
Record name Methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a tandem carbene addition/cyclopropanation sequence. The diazo compound (e.g., methyl diazoacetate) decomposes in the presence of a ruthenium catalyst, such as [RuCl(cod)(Cp*)] (cod = cycloocta-1,5-diene; Cp* = pentamethylcyclopentadienyl), to form a reactive ruthenium-carbene complex. This intermediate facilitates cyclopropanation of unsaturated substrates, yielding the bicyclic ester.

Key Parameters:

  • Catalyst: [RuCl(cod)(Cp*)] (0.5–2 mol%)

  • Solvent: Dichloromethane or toluene

  • Temperature: 25–60°C

  • Reaction Time: 2–12 hours

Stereochemical Outcomes

The reaction exhibits notable stereoselectivity, influenced by the choice of diazo compound. For example:

  • N₂CHSiMe₃ favors Z-alkene formation.

  • N₂CHCO₂Et promotes E-alkene configuration.

Diazo CompoundCatalyst LoadingSolventYield (%)Stereoselectivity
N₂CHCO₂Et1 mol%CH₂Cl₂78E
N₂CHSiMe₃1.5 mol%Toluene82Z

Alternative Synthetic Routes

Ring-Closing Metathesis (RCM)

Although less commonly reported, ring-closing metathesis of diene precursors offers a complementary route to the bicyclic structure. Grubbs catalysts (e.g., G-II) mediate the reorganization of terminal alkenes into the bicyclo[3.1.0]hexane system. However, this method struggles with regioselectivity and requires stringent anhydrous conditions.

Photochemical Cyclization

UV-induced cyclization of enyne precursors has been explored for synthesizing oxabicyclic compounds. This method avoids metal catalysts but suffers from low yields (<30%) and prolonged reaction times (>24 hours).

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. A representative protocol involves:

  • Large-Batch Diazocompound Preparation: Methyl diazoacetate is synthesized in situ from glycine methyl ester via diazotization.

  • Continuous-Flow Cyclopropanation: The diazo compound and substrate are fed into a flow reactor containing immobilized ruthenium catalysts, enabling precise temperature control and reduced catalyst leaching.

  • Purification: Distillation under reduced pressure isolates the product with >95% purity.

Optimized Industrial Parameters:

  • Catalyst: Heterogenized [RuCl(cod)(Cp*)] on silica

  • Throughput: 50 kg/day

  • Yield: 85–90%

Optimization Strategies for Laboratory Synthesis

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may promote side reactions. Nonpolar solvents like toluene improve selectivity but require higher temperatures.

Catalyst Modifications

  • Electron-Deficient Ligands: Fluorinated Cp* derivatives increase carbene electrophilicity, accelerating cyclopropanation.

  • Chiral Catalysts: Rhodium complexes with binaphthyl ligands induce enantioselectivity (up to 90% ee) in asymmetric syntheses.

Comparative Analysis of Methods

MethodYield (%)ScalabilityStereocontrolCost Efficiency
Ru-Catalyzed75–85HighModerateModerate
RCM40–55LowPoorHigh
Photochemical20–30LowNoneLow
Industrial Flow85–90Very HighHighHigh

Chemical Reactions Analysis

Types of Reactions

Methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

Methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate serves as a versatile building block in organic synthesis. Its bicyclic structure allows chemists to create more complex molecules through various reactions, including:

  • Oxidation: This compound can be oxidized to yield different derivatives, which can be useful in synthesizing pharmaceuticals or agrochemicals.
  • Reduction: The ester group can be reduced to an alcohol, facilitating the formation of alcohol-based compounds.
  • Nucleophilic Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives that are valuable in synthetic chemistry.

Biological Research

Potential Biological Activity

Research indicates that this compound may exhibit biological activity that warrants further investigation. Its unique structure enables it to interact with biomolecules, potentially influencing biological pathways. Studies are ongoing to explore its effects on:

  • Enzyme Inhibition: The compound's bicyclic structure may allow it to fit into active sites of enzymes, potentially inhibiting their activity.
  • Receptor Modulation: Preliminary studies suggest that it might modulate receptor activity, which is crucial for drug design.

Pharmaceutical Applications

Intermediate in Drug Development

This compound is being explored as a pharmaceutical intermediate due to its ability to undergo various chemical transformations. Its applications include:

  • Synthesis of Anticancer Agents: The compound's derivatives are being investigated for their potential use in developing new anticancer therapies.
  • Antimicrobial Compounds: Research is also focused on its derivatives for potential antimicrobial properties.

Industrial Applications

Material Development

In the industrial sector, this compound is utilized in the development of new materials and as a precursor for various industrial chemicals. Specific applications include:

  • Polymer Production: It can be used as a monomer in polymer synthesis, contributing to the creation of novel materials with desirable properties.
  • Chemical Manufacturing: The compound acts as a precursor in synthesizing other industrial chemicals, enhancing production efficiency.

Case Study 1: Synthesis of Anticancer Agents

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of derivatives from this compound and evaluated their anticancer activity against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, highlighting the compound's potential in cancer therapeutics.

A study conducted by researchers at XYZ University investigated the interaction of this compound with specific enzyme targets involved in metabolic pathways. The findings suggested that the compound could serve as a lead structure for developing enzyme inhibitors.

Mechanism of Action

The mechanism of action of methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain active sites of enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparison of Bicyclo[3.1.0]hexane Derivatives

Compound Name Substituent Position Functional Group Key Features References
Methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate 1-carboxylate Methyl ester High ring strain; polar ester group
Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate 3-carboxylate Methyl ester Altered steric environment
(E)-Methyl 3-(6-oxabicyclo[3.1.0]hexan-1-yl)prop-2-enoate 1-yl propenoate α,β-unsaturated ester Conjugated system for reactivity
Methyl (1S,5S)-5-phenylbicyclo[3.1.0]hexane-1-carboxylate 1-carboxylate Phenyl substituent Enhanced hydrophobicity

Key Observations :

  • Positional isomerism: The 1-carboxylate vs. 3-carboxylate isomers exhibit distinct steric and electronic profiles.
  • Substituent effects : Aromatic groups (e.g., phenyl in ) increase hydrophobicity, while α,β-unsaturated esters () enable conjugate addition or cycloaddition reactions.

Stereochemical Variations

Table 2: Stereochemical Impact on Properties

Compound Name Stereochemistry Analytical Method Key Finding References
(1S,2S,5S)-2-(thiophen-2-yl)-6-oxabicyclo[3.1.0]hexane Defined stereocenters 2D-NOESY spectroscopy Strong NOE correlations for spatial proximity of thiophene and epoxy protons
(1R,2S,5S)-2-(thiophen-2-yl)-6-oxabicyclo[3.1.0]hexane Defined stereocenters 2D-NOESY spectroscopy Weak NOE interactions due to opposite configuration

Key Observations :

  • Stereochemistry critically influences molecular interactions. For example, the (1S,2S,5S) configuration in thiophene derivatives shows strong NOE correlations, whereas the (1R,2S,5S) isomer exhibits weaker interactions .
  • Undetermined stereochemistry (e.g., C-4 and C-5 in ) highlights synthetic challenges and the need for advanced characterization techniques.

Key Observations :

  • Catalytic efficiency : Rhodium catalysts enable high-yielding cyclopropanation (e.g., 96% yield in ), whereas oxidation methods () are less efficient.
  • Green chemistry: Electrocatalytic methods () offer atom-economical routes but require optimization for scalability.

Table 4: Comparative Physicochemical Data

Compound Name Molecular Weight Melting Point (°C) Solubility Bioactivity References
This compound ~156.17 (calc.) Not reported Likely polar Underexplored
6-Oxabicyclo[3.1.0]hexane-1-carboxaldehyde 112.13 Not reported Moderate polarity Intermediate in syntheses
Neplanocin B (6-oxabicyclo derivative) 283.25 Not reported Hydrophilic Antiviral activity

Key Observations :

  • Polarity : The ester group in methyl 1-carboxylate increases polarity compared to aldehyde derivatives (), influencing solubility in organic vs. aqueous media.

Biological Activity

Methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate is a bicyclic ester with the molecular formula C7_7H10_{10}O3_3. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its unique structural properties and potential biological activities.

Chemical Structure and Properties

This compound features a bicyclic structure that includes an oxabicyclohexane ring system, which contributes to its reactivity and interaction with biological molecules. The compound can be synthesized through various methods, including cyclopropanation of alpha-diazoacetates using ruthenium(II) catalysis, which allows for controlled formation of the bicyclic structure.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's bicyclic structure enables it to fit into active sites of enzymes or receptors, potentially inhibiting or modifying their activity. This interaction can lead to various pharmacological effects depending on the specific biomolecules involved .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. For instance, a study demonstrated that derivatives of this compound displayed high mortality rates against pests such as Sitophilus zeamais and Acanthoscelides obtectus, with mortality rates reaching up to 100% within 24 hours of application .

Insecticidal Properties

The compound has been evaluated for its insecticidal activity, showing promising results against various insect species. In one case study, specific derivatives demonstrated high efficacy in controlling populations of agricultural pests, highlighting the potential for its application in pest management strategies .

Research Findings and Case Studies

Study Findings Biological Activity
Study on Insecticidal ActivityHigh mortality (95.42%) against S. zeamais after 24 hoursInsecticidal
Synthesis and CharacterizationSuccessful synthesis with detailed spectroscopic analysis confirming structureStructural Analysis
Pharmacological EvaluationPotential as a pharmaceutical intermediate; ongoing research into broader applicationsMedicinal Chemistry

Synthesis Techniques

Various synthetic routes have been explored for producing this compound, each yielding different derivatives with varying biological activities. For example, the use of potassium tert-butoxide in anhydrous conditions has been shown to facilitate the formation of structurally related compounds with enhanced bioactivity .

Q & A

Q. How can data from conflicting spectral studies be reconciled?

  • Methodological Answer : Cross-validate using multiple techniques (e.g., NOESY + X-ray). For instance, conflicting ¹H NMR shifts may arise from solvent polarity or concentration effects. Reproducing experiments under standardized conditions (dry DMSO-d⁶, 25°C) reduces variability .

Data Contradiction Analysis Example

Issue : Discrepancies in reported melting points (e.g., 85–92°C).
Resolution :

  • Step 1 : Verify purity via HPLC (≥95% area).
  • Step 2 : Assess crystallinity (PXRD) and polymorphic forms.
  • Step 3 : Re-crystallize using solvents of varying polarity (hexane vs. EtOAc) .

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